molecular formula C13H14Cl2N2 B2924887 5-(Pyridin-4-yl)indoline dihydrochloride CAS No. 90679-09-7

5-(Pyridin-4-yl)indoline dihydrochloride

Cat. No.: B2924887
CAS No.: 90679-09-7
M. Wt: 269.17
InChI Key: ZDAXPHHBFKAEQC-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)indoline dihydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyridine ring attached to an indoline structure, making it a valuable scaffold for various chemical and biological applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(Pyridin-4-yl)indoline dihydrochloride, like other indoline derivatives, is known to interact with multiple receptors, contributing to its broad biological activity

Cellular Effects

Indoline derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function in a variety of ways.

Molecular Mechanism

Indoline derivatives are known to bind with high affinity to multiple receptors , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indoline derivatives are known to be involved in various metabolic processes , suggesting that this compound may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)indoline dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)indoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-(Pyridin-4-yl)indoline dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined indoline and pyridine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.2ClH/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10;;/h1-4,6-7,9,15H,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXPHHBFKAEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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